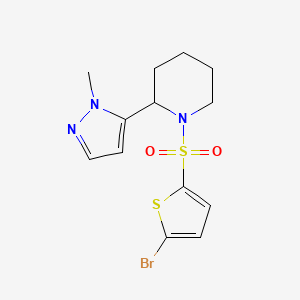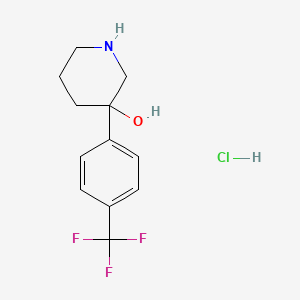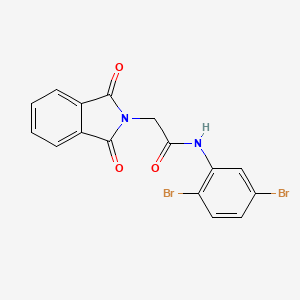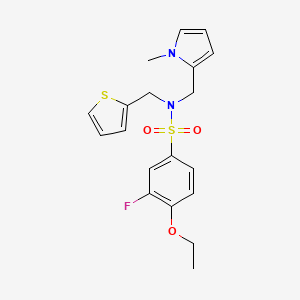
1-(5-Bromothiophen-2-yl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromothiophen-2-yl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine is a complex organic compound known for its unique chemical structure and versatile applications in scientific research. This compound features a piperidine ring substituted with a sulfonyl group attached to a bromothiophene moiety and a methylpyrazole group. Its distinct structure allows it to participate in various chemical reactions, making it valuable in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromothiophen-2-yl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine typically involves multiple steps:
-
Formation of the Bromothiophene Intermediate:
Starting Material: Thiophene
Reaction: Bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Product: 5-Bromothiophene
-
Sulfonylation:
Starting Material: 5-Bromothiophene
Reaction: Sulfonylation using sulfonyl chloride in the presence of a base like pyridine.
Product: 5-Bromothiophen-2-yl sulfonyl chloride
-
Formation of the Piperidine Intermediate:
Starting Material: Piperidine
Reaction: Alkylation with 2-methylpyrazole using a suitable alkylating agent.
Product: 2-(2-Methylpyrazol-3-yl)piperidine
-
Final Coupling Reaction:
Starting Materials: 5-Bromothiophen-2-yl sulfonyl chloride and 2-(2-Methylpyrazol-3-yl)piperidine
Reaction: Coupling under basic conditions, typically using a base like triethylamine.
Product: this compound
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Bromothiophen-2-yl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Thiophene derivatives without the bromine atom.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(5-Bromothiophen-2-yl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule, possibly interacting with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(5-Bromothiophen-2-yl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with protein active sites, while the bromothiophene and pyrazole moieties may enhance binding specificity and potency.
Comparaison Avec Des Composés Similaires
- 1-(5-Bromothiophen-2-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine
- 1-(5-Chlorothiophen-2-yl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine
- 1-(5-Methylthiophen-2-yl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine
Comparison: 1-(5-Bromothiophen-2-yl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chlorinated or methylated analogs, the bromine atom provides different electronic and steric effects, potentially leading to distinct biological activities and chemical reactivity.
This compound’s versatility and unique structure make it a valuable tool in various fields of scientific research, offering opportunities for the development of new materials and therapeutic agents.
Propriétés
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2S2/c1-16-10(7-8-15-16)11-4-2-3-9-17(11)21(18,19)13-6-5-12(14)20-13/h5-8,11H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYQAIGRVAMPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B2740834.png)

![N-(2-cyanophenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2740840.png)
![N,N-diethyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2740842.png)

![6-acetyl-2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2740845.png)


![7-[(3-methoxybenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2740852.png)
![ethyl 2-({5-[4-(dimethylsulfamoyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B2740853.png)

